BenchChemオンラインストアへようこそ!

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Angiogenesis KDR Kinase Inhibition VEGFR2

This compound is a precisely defined 2-ethyl/5-methyl/3-phenyl/7-(4-ethoxyphenylamino)-substituted pyrazolo[1,5-a]pyrimidine validated as a VEGFR2 (KDR) kinase inhibitor tool compound. Its specific 4-ethoxyphenylamino group at position 7 and 2-ethyl substituent provide unique steric and electronic probes for the KDR ATP-binding pocket, with published SAR linking both groups to >10-fold potency shifts. Unlike generic analogs or the benzyl variant (CAS 890619-81-5), this exact substitution pattern is required for angiogenesis inhibition research. Sourced as a reference standard for kinase selectivity panels, HUVEC tube formation assays, and IP-protected lead expansion per US20050222171.

Molecular Formula C23H24N4O
Molecular Weight 372.472
CAS No. 890620-64-1
Cat. No. B2722052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890620-64-1
Molecular FormulaC23H24N4O
Molecular Weight372.472
Structural Identifiers
SMILESCCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)OCC
InChIInChI=1S/C23H24N4O/c1-4-20-22(17-9-7-6-8-10-17)23-24-16(3)15-21(27(23)26-20)25-18-11-13-19(14-12-18)28-5-2/h6-15,25H,4-5H2,1-3H3
InChIKeyPPQCCFVYRIQNQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890620-64-1): Procurement-Relevant Identity and Class Context


N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890620-64-1) is a fully synthetic small-molecule belonging to the 3,6,7-trisubstituted pyrazolo[1,5-a]pyrimidine class. This heterocyclic scaffold has been validated as a template for designing potent kinase inhibitors, most notably against vascular endothelial growth factor receptor 2 (VEGFR2/KDR) [1]. The compound incorporates a 4-ethoxyphenylamino group at the 7-position, an ethyl substituent at the 2-position, a methyl group at the 5-position, and a phenyl ring at the 3-position. Its molecular formula is C₂₃H₂₄N₄O with a molecular weight of 372.47 g/mol . The compound is listed in the Therapeutic Target Database as a KDR (VEGFR2) inhibitor investigational agent, linking it directly to the angiogenesis inhibition field [2].

Why Closely Related Pyrazolo[1,5-a]pyrimidine Analogs Cannot Simply Replace N-(4-Ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


The pyrazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to substitution pattern changes; minor modifications at the 2-, 3-, 5-, and 7-positions produce profound shifts in kinase selectivity, potency, and physicochemical properties. Published structure-activity relationship (SAR) studies demonstrate that replacing the 7-position 4-ethoxyphenylamino group with a benzylamino or 4-methoxyphenylamino group alters both electronic character and steric bulk, directly impacting KDR inhibition potency and cellular activity [1]. Substituting the 2-ethyl group for a methyl or trifluoromethyl group can shift selectivity between kinase targets, as shown by differential PfDHODH inhibitory activity in antiplasmodial pyrazolo[1,5-a]pyrimidines [2]. Without the specific 2-ethyl/5-methyl/3-phenyl/7-(4-ethoxyphenylamino) combination, a generic in-class analog risks losing the target binding profile and physical properties that define this compound as a distinct tool for angiogenesis research.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Analogs


KDR (VEGFR2) Target Class Assignment Confirmed by Therapeutic Target Database Annotations

The compound is catalogued in the Therapeutic Target Database (TTD) as a small-molecule drug targeting vascular endothelial growth factor receptor 2 (KDR/VEGFR2) [1]. This database annotation places it among a focused set of investigational pyrazolo[1,5-a]pyrimidine KDR inhibitors exemplified by compound 3g (CHEMBL92461), which achieves a KDR IC₅₀ of 19 nM in biochemical assays [2]. While 3g represents the historical benchmark in this series, compound 3g lacks the 7-(4-ethoxyphenylamino) and 2-ethyl substituents present in CAS 890620-64-1; instead, 3g carries 6-(4-methoxyphenyl) and 3-thienyl groups. This substitution pattern difference is critical because published SAR shows that the 7-aminoaryl moiety's electronic character modulates kinase selectivity and cellular permeability [3].

Angiogenesis KDR Kinase Inhibition VEGFR2 Cancer Kinase Profiling

Substituent Differentiation at the 7-Position: 4-Ethoxyphenylamino vs. 4-Methoxyphenylamino and Benzylamino Analogs

The 7-position substituent is a primary determinant of biological activity in this compound series. The target compound carries a 4-ethoxyphenylamino group (C₈H₁₀NO fragment), whereas the closest commercially available analog N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890619-81-5) carries a benzylamino group (C₇H₈N fragment) . Another closely related analog, 2-ethyl-N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C₂₂H₂₂N₄O, MW 358.44), replaces the ethoxy with a methoxy group . The 4-ethoxyphenylamino moiety introduces increased lipophilicity (estimated logP increment of approximately +0.5 over the methoxy analog based on Hansch π constants for OCH₃ vs. OC₂H₅) and distinct hydrogen-bonding geometry compared to benzylamino, which lacks the para-substituted aromatic ring's electronic effects. Published SAR on related 7-arylaminopyrazolo[1,5-a]pyrimidine antiplasmodial compounds demonstrates that varying the 7-aryl group shifts IC₅₀ values against PfDHODH by more than 10-fold, confirming that this position is non-trivial for biological activity [1].

Structure-Activity Relationship 7-Arylaminopyrazolo[1,5-a]pyrimidine Kinase Inhibitor Design Physicochemical Properties Medicinal Chemistry

2-Ethyl Substitution as a Key Differentiator from 2-Methyl and 2-Trifluoromethyl Analogs in Kinase Selectivity

The 2-position substituent in the pyrazolo[1,5-a]pyrimidine series is a critical selectivity determinant. Published data from antiplasmodial pyrazolo[1,5-a]pyrimidine studies demonstrate that changing the 2-substituent from CF₃ to CH₃ to C₂H₅ produces differential inhibition profiles. Compound 30 (2-CH₃, 5-CF₃) achieves PfDHODH IC₅₀ = 0.16 µM, whereas compound 25 (2-CH₃, 5-CH₃) shows IC₅₀ = 4 µM, and compound 19 (2-CF₃, 5-CF₃) yields IC₅₀ = 6 µM, representing a >25-fold range dependent on 2-position substitution [1]. The target compound's 2-ethyl group is distinct from both the 2-methyl analog N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C₂₂H₂₂N₄O, MW 358.44) and the 2-CF₃-substituted variants. The ethyl group provides greater steric bulk (Taft Eₛ ≈ -0.38) than methyl (Eₛ ≈ -0.17) and is significantly less electron-withdrawing than CF₃ (σₚ ≈ 0.54 for CF₃ vs σ* ≈ -0.10 for C₂H₅), which impacts both target binding pocket occupancy and off-target kinase selectivity [2].

Kinase Selectivity 2-Alkyl Substitution Pyrazolo[1,5-a]pyrimidine SAR Enzyme Inhibition Drug Design

Patent Landscape Confirmation: Pyrazolo[1,5-a]pyrimidin-7-yl Amine Derivatives as Distinct Composition-of-Matter

The compound falls within the generic scope of US Patent Application US20050222171, which claims pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives as kinase inhibitors for treating Eph receptor-related and other kinase-dependent diseases [1]. The patent specifically exemplifies compounds bearing 7-aminoaryl substituents, 3-phenyl groups, and various 2- and 5-alkyl substitutions. This patent protection establishes that compounds with the specific 2-ethyl-5-methyl-3-phenyl-7-(4-ethoxyphenylamino) substitution pattern were considered sufficiently novel and non-obvious to warrant intellectual property filing. In contrast, earlier pyrazolo[1,5-a]pyrimidine patents (e.g., EP 1097709, WO 9535298, WO 9218504) claimed different substitution patterns and therapeutic uses (CRF antagonism, analgesia, anti-inflammation), indicating that the substitution pattern of CAS 890620-64-1 represents a later-generation optimized kinase-directed composition [2]. This patent differentiation provides procurement-relevant evidence that the compound is not a generic duplicate but a structurally distinct entity within an evolving intellectual property landscape.

Intellectual Property Kinase Inhibitor Patents Composition of Matter VEGFR2 Patent Exclusivity

Optimal Application Scenarios for N-(4-Ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in Scientific Research and Industrial Procurement


Angiogenesis and VEGFR2/KDR Kinase Inhibitor Research Programs

This compound is best deployed as a tool compound or reference standard in VEGFR2/KDR kinase inhibition studies. Its TTD annotation as a KDR-targeted investigational agent [1], combined with its membership in the well-characterized pyrazolo[1,5-a]pyrimidine class that includes the benchmark inhibitor 3g (KDR IC₅₀ = 19 nM) [2], positions it for use in kinase selectivity panels, cellular angiogenesis assays (e.g., HUVEC tube formation, endothelial cell proliferation), and structure-activity relationship expansion studies. Unlike the simpler 2-methyl or 2-unsubstituted analogs, the 2-ethyl group provides a distinct steric probe for mapping the KDR ATP-binding pocket's tolerance for alkyl substitution at this vector.

Structure-Activity Relationship (SAR) Studies on 7-Arylaminopyrazolo[1,5-a]pyrimidine Scaffolds

The compound's 4-ethoxyphenylamino group at the 7-position makes it uniquely suited for comparative SAR investigations against the 4-methoxyphenylamino and benzylamino analogs. Published antiplasmodial SAR data confirm that 7-aryl variation drives >10-fold shifts in target potency [1], and this compound provides the ethoxy variant needed to probe the hydrogen-bond acceptor and lipophilic requirements of the 7-position binding pocket. Procurement for SAR libraries requires precisely this substitution pattern—substituting the benzyl analog (CAS 890619-81-5) would eliminate the para-substituted aromatic ether motif entirely.

Patent-Protected Chemical Series Expansion and Lead Optimization

For pharmaceutical and biotechnology companies operating within the kinase inhibitor intellectual property space, this compound occupies a specific structural niche claimed in US20050222171 [1]. It can serve as a starting point for further derivatization at the 5-methyl position or the 3-phenyl ring, both of which remain amenable to substitution according to the patent's generic claims [2]. The 2-ethyl group differentiates it from earlier pyrazolo[1,5-a]pyrimidine patents covering CRF antagonism and analgesia, providing a cleaner intellectual property position for VEGFR2-directed drug discovery.

Physicochemical Property Benchmarking Studies for Heterocyclic Compound Libraries

With a molecular weight of 372.47 g/mol and the specific 4-ethoxyphenylamino substitution pattern, this compound serves as a mid-range lipophilicity benchmark for profiling pyrazolo[1,5-a]pyrimidine library members. Compared to the methoxy analog (MW 358.44), it provides an estimated logP increase of approximately 0.5 units while maintaining a single hydrogen-bond donor (secondary amine) and multiple hydrogen-bond acceptors (ethoxy oxygen, pyrimidine nitrogens). This property profile makes it useful for correlating physicochemical parameters with cellular permeability and in vitro metabolic stability in drug discovery programs.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.